1,3,6-Trimethyluracil, also known as 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione, is a heterocyclic organic compound that belongs to the pyrimidine family. It serves as a model compound for nucleic acid bases in scientific research, particularly mimicking specific aspects of uracil's behavior within DNA and RNA. [, ] This compound has been studied for its reactivity, potential biological activity, and role in understanding fundamental chemical processes.
1,3,6-Trimethyluracil is classified as a pyrimidine derivative, specifically a substituted uracil. Its molecular formula is , and it is characterized by three methyl groups attached to the uracil ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development .
The synthesis of 1,3,6-trimethyluracil can be achieved through various methods. One notable approach involves the methylation of uracil derivatives. For instance, commercially available 6-methyluracil can be methylated using reagents such as dimethyl sulfate or methyl iodide under basic conditions to introduce the additional methyl groups at positions 1 and 3 of the uracil ring.
Another method includes the condensation reaction of 5-formyluracil with appropriate methylating agents. The synthesis can be optimized by controlling parameters such as temperature, reaction time, and the molar ratios of reactants to enhance yield and purity .
The molecular structure of 1,3,6-trimethyluracil features a six-membered pyrimidine ring with keto groups at positions 2 and 4. The three methyl groups are located at positions 1, 3, and 6. The compound exhibits resonance stabilization due to the delocalization of electrons across the nitrogen atoms and carbonyl groups.
The structural integrity can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the presence of functional groups and molecular weight .
1,3,6-Trimethyluracil participates in various chemical reactions typical of pyrimidine derivatives. These reactions include:
The reactivity can be influenced by factors such as solvent polarity and temperature conditions during the reactions .
The mechanism of action for 1,3,6-trimethyluracil is primarily linked to its role as an antiviral agent. It has been shown to inhibit viral replication through interference with nucleic acid synthesis. The compound may act by mimicking nucleotide structures or by inhibiting enzymes involved in nucleic acid metabolism.
These properties can be quantified using standard laboratory techniques such as titration for pKa determination or thermal analysis for stability assessments .
1,3,6-Trimethyluracil has several scientific applications:
The versatility of this compound makes it a valuable subject for ongoing research in medicinal chemistry and biochemistry .
The systematic IUPAC name for this compound is 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione, precisely describing its heterocyclic pyrimidine core with methyl substituents at ring positions 1, 3, and 6, and carbonyl groups at positions 2 and 4. This nomenclature follows the standard numbering system for pyrimidinediones where the uracil nitrogen atoms are assigned positions 1 and 3. The compound is ubiquitously referenced in scientific literature under several synonyms, including:
Single-crystal X-ray diffraction analysis provides definitive insight into the three-dimensional structure of 1,3,6-trimethyluracil. The compound crystallizes in the triclinic space group P1 with the following unit cell parameters at 170 K:
Table 1: Crystallographic Parameters of 1,3,6-Trimethyluracil
Parameter | Value | Parameter | Value |
---|---|---|---|
Crystal System | Triclinic | Unit Cell Volume | 731.09 ų |
Space Group | P1 | Z (formula units) | 2 |
a (Å) | 7.6398(6) | α (°) | 71.483(9) |
b (Å) | 8.6267(7) | β (°) | 80.128(10) |
c (Å) | 12.3084(10) | γ (°) | 72.521(9) |
Density (g/cm³) | 1.401 | Radiation | Mo Kα (λ=0.71073 Å) |
The molecular structure reveals a nearly planar pyrimidinedione ring with methyl groups adopting specific orientations. The C6-methyl group (positioned on the carbon analogous to C5 in uracil) exhibits slight deviation from the ring plane. Intramolecular distances include characteristic carbonyl bonds (C2=O ≈ 1.22 Å, C4=O ≈ 1.23 Å) and C6-C7 (methyl) bond length of approximately 1.50 Å. Hydrogen bonding is notably absent due to the absence of N-H groups, consistent with full N-methylation [1].
1,3,6-Trimethyluracil emerged as a synthetic analog of uracil during investigations into alkylated pyrimidine systems in the mid-20th century. Its synthesis was first explicitly documented in the context of studying nucleoside transformations and nitropyrimidine chemistry. Early synthetic routes involved direct methylation of uracil derivatives or condensation reactions using methyl-containing precursors. A significant historical milestone was its use as a precursor in the synthesis of complex heterocyclic systems, particularly in pioneering studies on pyrazolo[4,3-d]pyrimidine N-oxides and pyrimido[5,4-d]pyrimidines during the 1980s. These investigations exploited the reactivity of its 5-nitro and 6-bromomethyl derivatives, establishing its utility as a versatile building block in heterocyclic chemistry [5].
1,3,6-Trimethyluracil occupies a significant niche in pyrimidine chemistry due to its altered electronic properties and steric profile compared to canonical uracil:
Model for Methylated Nucleic Acid Components: As a stable, fully N- and C-methylated pyrimidine, it serves as a model compound for studying the physicochemical effects of methylation on nucleic acid bases. Methylation profoundly impacts base stacking, hydrogen bonding potential, and hydrophobicity. Unlike uracil and thymine, which participate in Watson-Crick hydrogen bonding, 1,3,6-trimethyluracil is incapable of forming these classical base pairs due to the absence of N-H donors and blockage of the C2 carbonyl by the N3-methyl group. This makes it valuable for probing non-canonical interactions in nucleic acid structures [1] [4].
Photochemical Reactivity and Cycloaddition Chemistry: The compound exhibits distinctive photochemical behavior. Under UV irradiation, it readily undergoes [2+2] photocycloaddition reactions. For instance, irradiation in acetone yields transoid-[4a,4b]-cis-[4b]-1,3,6,8,8a,8b-hexamethylperhydro-1,3,6,8-tetraazaanthracene-2,4,7,9-tetraone, a cyclobutane dimer. Stereochemical analysis via X-ray crystallography confirmed the trans configuration of methyl groups on the cyclobutane ring and a syn (head-to-head) orientation of the monomers. This reactivity is pivotal for studying nucleic acid photodamage and designing photoresponsive materials [1].
Synthetic Precursor for Complex Heterocycles:
Reaction with hydrazines leads to denitration or formation of hydrazonomethyl derivatives (6-hydrazonomethyl-1,3-dimethyluracils), showcasing diverse reaction pathways based on substituents and conditions [5] [8].
Halogenation and Cross-Coupling: Iodination at C5 yields 5-iodo-1,3,6-trimethyluracil (CAS 134039-54-6, C~7~H~9~IN~2~O~2~, MW 280.06 g/mol). This halogenated derivative serves as a crucial intermediate for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling access to 5-aryl or 5-alkenyl substituted uracil analogs for structure-activity relationship studies [9].
Physicochemical Property Studies: Thermochemical investigations have provided valuable data on its hydration behavior. Enthalpies of solution (ΔH~osol~) and sublimation (ΔH~osub~) have been determined experimentally. These values underpin calculations of standard enthalpies of hydration (ΔH~ohydr~) and interaction (ΔH~oint~), revealing insights into the solvation thermodynamics of alkylated pyrimidines. The dependence of ΔH~oint~ on the alkyl chain length (e.g., in 6-alkyl-1,3-dimethyluracils) is nonlinear, correlating with structural data from X-ray crystallography and suggesting complex solvent-solute interactions influenced by the hydrophobic alkyl groups [7].
Comparison with Caffeine (1,3,7-Trimethylxanthine): While structurally distinct as a purine, caffeine shares the feature of being a trimethylated heterocycle. Both compounds are methylxanthine/pyrimidinedione derivatives incapable of acting as hydrogen bond donors at N1 and N3 positions. This methylation imparts shared characteristics like increased lipophilicity and altered receptor binding profiles compared to their unmethylated parents (xanthine and uracil). However, caffeine's purine structure enables additional interactions (e.g., at adenosine receptors) not accessible to the pyrimidine-based 1,3,6-trimethyluracil [10].
Table 2: Key Synthetic Transformations of 1,3,6-Trimethyluracil
Reaction | Reagents/Conditions | Primary Product | Further Transformation |
---|---|---|---|
Photocycloaddition | UV light, Acetone | Cyclobutane Dimer (trans, syn) | N/A |
Nitration | HNO~3~ / H~2~SO~4~ or mixed acid | 1,3,6-Trimethyl-5-nitrouracil | Bromination at C6; Amine/hydrazine reactions |
Halogenation (Iodination) | I~2~, Oxidizing agent | 5-Iodo-1,3,6-trimethyluracil | Cross-coupling (Suzuki, Stille) |
Reaction with Amines | RNH~2~ (using 6-bromomethyl-5-nitro derivative) | Pyrazolo[4,3-d]pyrimidine N-oxides | Ring expansion to Pyrimido[5,4-d]pyrimidines (NaOEt) |
Reaction with Hydrazines | H~2~NNH~2~ or derivatives | 6-Hydrazonomethyl-1,3-dimethyluracils or Denitrated products | Schiff base formation or Cyclization |
The compound's well-defined reactivity profile and physicochemical properties ensure its continued relevance as a fundamental scaffold for exploring novel heterocyclic systems and as a tool for understanding the biophysical consequences of base methylation in nucleic acids and their analogs.
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